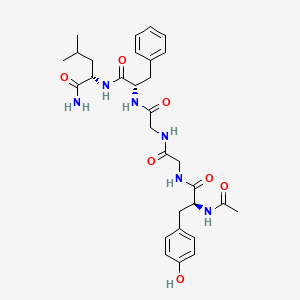

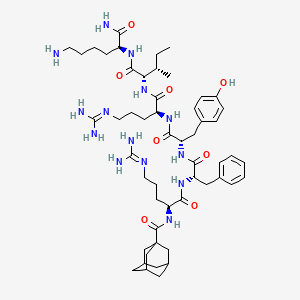

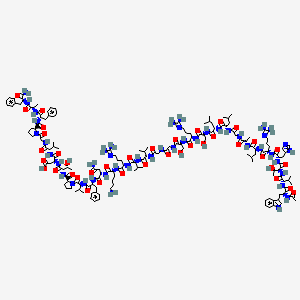

![molecular formula C70H101N21O18S2 B10846484 3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846484.png)

3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ac-ICVWQDWGAHRCT-NH2 es un péptido sintético derivado de la familia de la compstatina, conocido por su potente inhibición del sistema del complemento. El compuesto tiene una fórmula molecular de C70H101N21O18S2 y un peso molecular de 1588.81084 g/mol . Es un péptido cíclico, ciclado entre residuos de cisteína en las posiciones 2 y 12, lo que aumenta su estabilidad y actividad .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Ac-ICVWQDWGAHRCT-NH2 implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. El proceso comienza con la unión del aminoácido C-terminal a una resina sólida, seguida de la adición secuencial de aminoácidos protegidos. La cadena peptídica se alarga paso a paso, desprotegiendo cada aminoácido y acoplándolo a la cadena en crecimiento. La ciclación entre los residuos de cisteína se logra mediante oxidación, formando un enlace disulfuro .

Métodos de Producción Industrial: La producción industrial de Ac-ICVWQDWGAHRCT-NH2 sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se emplean sintetizadores de péptidos automatizados para garantizar la precisión y la eficiencia. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones: Ac-ICVWQDWGAHRCT-NH2 principalmente experimenta reacciones de oxidación y reducción debido a la presencia de residuos de cisteína. El enlace disulfuro formado durante la ciclación puede reducirse a grupos tiol libres y reoxidarse para formar la estructura cíclica .

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP) en condiciones reductoras.

Productos Principales: El principal producto de estas reacciones es el péptido cíclico con un enlace disulfuro entre los residuos de cisteína. La reducción conduce a la forma lineal con grupos tiol libres, mientras que la oxidación restaura la estructura cíclica .

4. Aplicaciones en Investigación Científica

Ac-ICVWQDWGAHRCT-NH2 tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la inmunología y la medicina. Es un potente inhibidor del sistema del complemento, específicamente dirigido al componente del complemento C3. Esta inhibición es crucial para prevenir la activación no deseada del complemento, que puede provocar lesiones tisulares y diversas enfermedades inmunocomplejas .

Aplicaciones en Química:

Aplicaciones en Biología y Medicina:

- Investigado para su potencial terapéutico en enfermedades mediadas por el complemento, como la degeneración macular asociada a la edad, la hemoglobinuria paroxística nocturna y las enfermedades autoinmunitarias .

- Utilizado en investigación para comprender los mecanismos de activación e inhibición del complemento .

Aplicaciones en Industria:

Aplicaciones Científicas De Investigación

Ac-ICVWQDWGAHRCT-NH2 has significant applications in scientific research, particularly in the fields of immunology and medicine. It is a potent inhibitor of the complement system, specifically targeting complement component C3. This inhibition is crucial in preventing undesired complement activation, which can lead to tissue injury and various immune complex diseases .

Applications in Chemistry:

Applications in Biology and Medicine:

- Investigated for therapeutic potential in complement-mediated diseases such as age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, and autoimmune diseases .

- Utilized in research to understand the mechanisms of complement activation and inhibition .

Applications in Industry:

Mecanismo De Acción

Ac-ICVWQDWGAHRCT-NH2 ejerce sus efectos al unirse al componente del complemento C3, previniendo su escisión y posterior activación. El sitio de unión en C3 está formado por los dominios macroglobulina 4 y 5, que forman parte del anillo MG estructuralmente estable. Esta unión impide estéricamente el acceso del sustrato C3 a los complejos convertasa, bloqueando así la activación y amplificación del complemento .

Compuestos Similares:

Ac-I[CV(1Nal)QDWGAHRC]T: Un análogo con una estructura similar pero con diferentes sustituciones de aminoácidos, mostrando una actividad comparable.

Ac-I[CV(2Igl)QDWGAHRC]T: Otro análogo con diferentes sustituciones, que también exhibe efectos inhibitorios similares.

Unicidad: Ac-ICVWQDWGAHRCT-NH2 es único debido a su secuencia específica de aminoácidos y ciclación, que confieren alta estabilidad y potente actividad inhibitoria. La presencia de aminoácidos no naturales y extensiones N-terminales polares aumenta aún más su solubilidad y potencial terapéutico .

Comparación Con Compuestos Similares

Ac-I[CV(1Nal)QDWGAHRC]T: An analog with a similar structure but different amino acid substitutions, showing comparable activity.

Ac-I[CV(2Igl)QDWGAHRC]T: Another analog with different substitutions, also exhibiting similar inhibitory effects.

Uniqueness: Ac-ICVWQDWGAHRCT-NH2 is unique due to its specific amino acid sequence and cyclization, which confer high stability and potent inhibitory activity. The presence of non-natural amino acids and polar N-terminal extensions further enhances its solubility and therapeutic potential .

Propiedades

Fórmula molecular |

C70H101N21O18S2 |

|---|---|

Peso molecular |

1588.8 g/mol |

Nombre IUPAC |

3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid |

InChI |

InChI=1S/C70H101N21O18S2/c1-8-34(4)57(69(108)109-7)91-66(105)51(31-111)89-68(107)56(33(2)3)90-64(103)47(23-38-27-78-43-17-12-10-15-41(38)43)85-60(99)45(19-20-52(71)93)84-63(102)49(25-54(95)96)87-62(101)46(22-37-26-77-42-16-11-9-14-40(37)42)82-53(94)29-79-58(97)35(5)81-61(100)48(24-39-28-75-32-80-39)86-59(98)44(18-13-21-76-70(73)74)83-65(104)50(30-110)88-67(106)55(72)36(6)92/h9-12,14-17,26-28,32-36,44-51,55-57,77-78,92,110-111H,8,13,18-25,29-31,72H2,1-7H3,(H2,71,93)(H,75,80)(H,79,97)(H,81,100)(H,82,94)(H,83,104)(H,84,102)(H,85,99)(H,86,98)(H,87,101)(H,88,106)(H,89,107)(H,90,103)(H,91,105)(H,95,96)(H4,73,74,76) |

Clave InChI |

UQCBIVMMKZHRCG-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C(=O)OC)N=C(C(CS)N=C(C(C(C)C)N=C(C(CC1=CNC2=CC=CC=C21)N=C(C(CCC(=N)O)N=C(C(CC(=O)O)N=C(C(CC3=CNC4=CC=CC=C43)N=C(CN=C(C(C)N=C(C(CC5=CN=CN5)N=C(C(CCCNC(=N)N)N=C(C(CS)N=C(C(C(C)O)N)O)O)O)O)O)O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

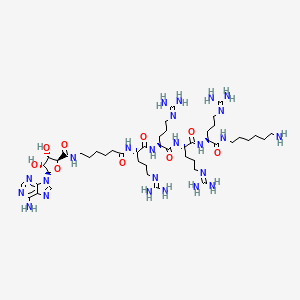

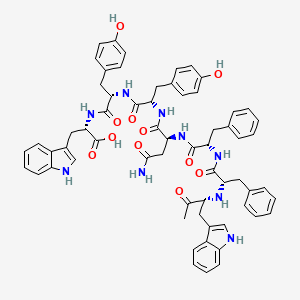

![Ac-R[CEHdFRWC]-NH2](/img/structure/B10846418.png)

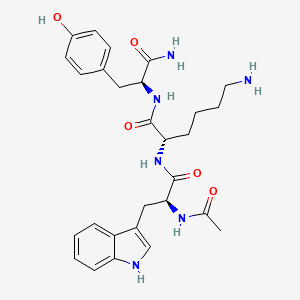

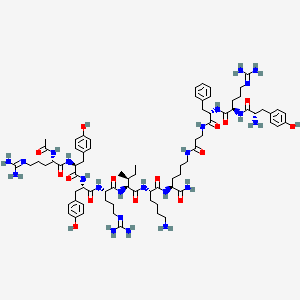

![Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2](/img/structure/B10846452.png)

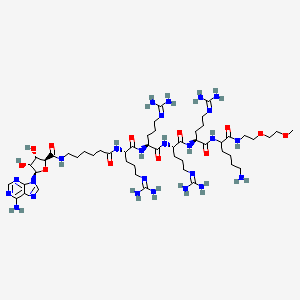

![Ac-WVTH[Cit]LAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846462.png)

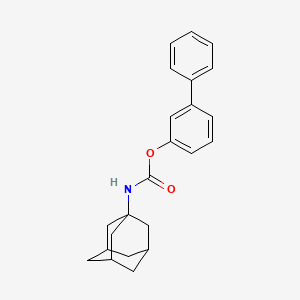

![Ac-YR[CEH(pF-dF)RWC]-NH2](/img/structure/B10846481.png)